molecular formula C15H16ClN5O4 B13825547 Theophylline 7 acetate de nicotinol HCl [French] CAS No. 38953-18-3

Theophylline 7 acetate de nicotinol HCl [French]

Cat. No.: B13825547
CAS No.: 38953-18-3
M. Wt: 365.77 g/mol
InChI Key: TWLYHAYCGQAQJW-UHFFFAOYSA-N
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Description

Theophylline 7 acetate de nicotinol HCl is a compound derived from theophylline, a methylxanthine derivative. Theophylline is known for its use in managing symptoms of asthma, chronic obstructive pulmonary disease (COPD), and other lung conditions caused by reversible airflow obstruction . Theophylline 7 acetate de nicotinol HCl combines the properties of theophylline with additional functional groups, potentially enhancing its pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of theophylline 7 acetate de nicotinol HCl involves several steps. One common method starts with the reaction of dimethyl FAU with sodium hydroxide to form theophylline sodium salt. This is followed by the addition of sodium chloroacetate solution, maintaining the pH between 8 and 12 using sodium carbonate solution . The yield of this method is reported to be over 90%, with a product purity of 99.9% .

Industrial Production Methods

Industrial production of theophylline 7 acetate de nicotinol HCl typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and adjusting pH, temperature, and other parameters is common in industrial settings to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Theophylline 7 acetate de nicotinol HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to theophylline.

    Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups, enhancing the compound’s pharmacological properties .

Scientific Research Applications

Theophylline 7 acetate de nicotinol HCl has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Theophylline 7 acetate de nicotinol HCl is unique due to its combination of theophylline with additional functional groups, potentially enhancing its pharmacological effects. This makes it a valuable compound for research and therapeutic applications, offering advantages over other methylxanthines in terms of potency and specificity .

Properties

CAS No.

38953-18-3

Molecular Formula

C15H16ClN5O4

Molecular Weight

365.77 g/mol

IUPAC Name

pyridin-3-ylmethyl 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetate;hydrochloride

InChI

InChI=1S/C15H15N5O4.ClH/c1-18-13-12(14(22)19(2)15(18)23)20(9-17-13)7-11(21)24-8-10-4-3-5-16-6-10;/h3-6,9H,7-8H2,1-2H3;1H

InChI Key

TWLYHAYCGQAQJW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)OCC3=CN=CC=C3.Cl

Origin of Product

United States

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